Pyridoxal 5'-methylenephosphonate
Overview
Description
Pyridoxal 5’-methylenephosphonate is a derivative of pyridoxal, which is one of the active forms of vitamin B6. This compound is structurally characterized by the presence of a methylenephosphonate group attached to the 5’ position of the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, particularly as coenzymes in enzymatic reactions involving amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 5’-methylenephosphonate typically involves the phosphorylation of pyridoxal derivatives. One common method includes the reaction of pyridoxal with a secondary amine to form an intermediate, which is then phosphorylated using polyphosphoric acid. The reaction conditions often involve stirring the intermediate with polyphosphoric acid, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of pyridoxal 5’-methylenephosphonate may utilize similar synthetic routes but on a larger scale. The use of ionic liquids as solvents has been explored to enhance the efficiency and yield of the synthesis process. These solvents offer advantages such as reduced vapor pressure and improved solubility for various substances .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal 5’-methylenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylenephosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal 5’-carboxylic acid, while reduction may produce pyridoxal 5’-methanol .
Scientific Research Applications
Pyridoxal 5’-methylenephosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a coenzyme in various enzymatic reactions.
Biology: The compound is studied for its role in amino acid metabolism and neurotransmitter synthesis.
Medicine: Pyridoxal derivatives are investigated for their potential therapeutic effects in treating vitamin B6 deficiency and related neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as a catalyst in chemical reactions
Mechanism of Action
Pyridoxal 5’-methylenephosphonate acts as a coenzyme in enzymatic reactions involving amino acids. The aldehyde group of the compound forms a Schiff-base linkage with the epsilon-amino group of specific lysine residues in enzymes. This linkage facilitates various reactions, including transamination, decarboxylation, and deamination. The compound’s mechanism of action involves the formation of an external aldimine intermediate, which undergoes further transformations to yield the final products .
Comparison with Similar Compounds
Pyridoxal 5’-phosphate: Another active form of vitamin B6, which also acts as a coenzyme in similar enzymatic reactions.
Pyridoxamine 5’-phosphate: A derivative of pyridoxamine, involved in amino acid metabolism.
Pyridoxine 5’-phosphate: A phosphorylated form of pyridoxine, essential for various biochemical processes.
Uniqueness: Pyridoxal 5’-methylenephosphonate is unique due to the presence of the methylenephosphonate group, which imparts distinct chemical properties and reactivity compared to other pyridoxal derivatives. This uniqueness makes it valuable in specific biochemical and industrial applications .
Properties
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZPNZKADTPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180853 | |
Record name | Pyridoxal 5'-methylenephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-18-4 | |
Record name | Pyridoxal 5'-methylenephosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal 5'-methylenephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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